

(R)-Vapol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-Vapol

Cat. No.: B133142

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(R)-Vapol, a chiral biphenanthrol derivative, has emerged as a privileged ligand in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms for researchers, scientists, and drug development professionals.

Core Properties of (R)-Vapol

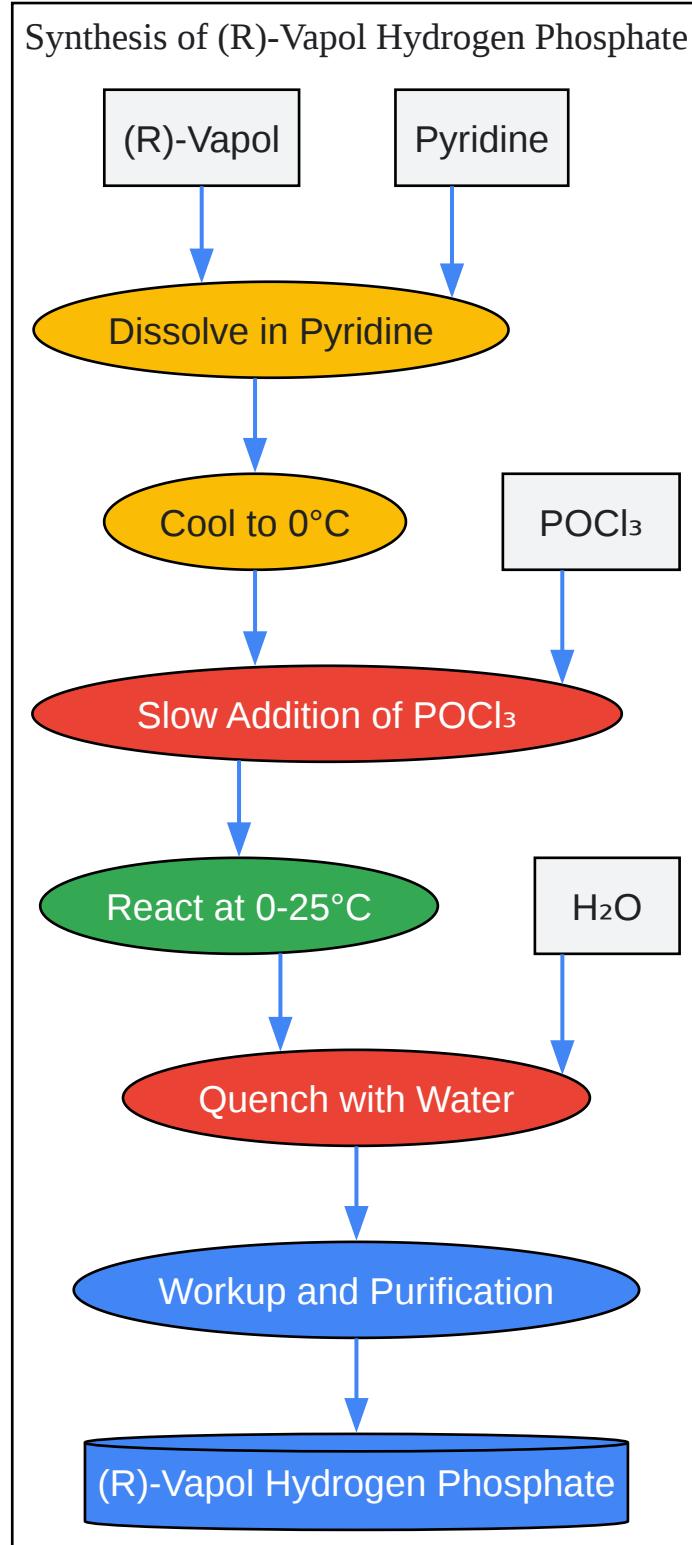
(R)-Vapol, chemically known as (R)-2,2'-Diphenyl-3,3'-biphenanthrene-4,4'-diol, is a C₂-symmetric chiral ligand. Its vaulted ("V") biaryl structure creates a well-defined and sterically hindered chiral environment, which is key to its efficacy in inducing high stereoselectivity in a variety of chemical transformations.

Property	Value	Reference
CAS Number	147702-16-7	[1] [2]
Molecular Formula	C ₄₀ H ₂₆ O ₂	[2]
Molecular Weight	538.63 g/mol	[1] [2]
Synonym(s)	(R)-2,2'-Diphenyl-3,3'-(4-biphenanthrol)	[1]

Synthesis of (R)-Vapol and Derivatives

The synthesis of **(R)-Vapol** and its derivatives, such as the corresponding hydrogenphosphate, has been optimized for scalability. These methods often involve a key cycloaddition/electrocyclization cascade to construct the phenanthrene core, followed by oxidative coupling and resolution.

Experimental Workflow for **(R)-Vapol** Hydrogen Phosphate Synthesis



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Caption: Gram-scale synthesis of **(R)-Vapol** hydrogenphosphate.

Detailed Experimental Protocol: Gram-Scale Synthesis of (R)-Vapol Hydrogenphosphate[1]

This protocol outlines a reproducible, gram-scale synthesis of **(R)-Vapol** hydrogenphosphate, a chiral Brønsted acid catalyst.

Materials:

- **(R)-Vapol** (6.00 g, 11.15 mmol)
- Pyridine (25.00 mL, 0.31 mol)
- Phosphorus oxychloride (POCl_3) (2.08 mL, 22.30 mmol)
- Deionized water

Procedure:

- A 100 mL one-neck round-bottomed flask equipped with a magnetic stirrer is flame-dried and cooled under an argon atmosphere.
- **(R)-Vapol** is added to the flask, followed by the addition of pyridine.
- The mixture is stirred until the **(R)-Vapol** is completely dissolved, resulting in a clear, intense yellow solution.
- The flask is placed in an ice bath and the solution is stirred at 0°C for 20 minutes.
- POCl_3 is added slowly via syringe over a period of 10 minutes at 0°C.
- The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.
- The reaction is then cooled back to 0°C and quenched by the slow addition of water.
- The mixture is stirred for an additional 2 hours at room temperature.
- The product is isolated and purified through standard workup procedures to yield **(R)-Vapol** hydrogenphosphate.

Applications in Asymmetric Catalysis

(R)-Vapol has proven to be a highly effective ligand in a range of asymmetric catalytic reactions, most notably in Diels-Alder reactions and aziridinations. The vaulted structure of the ligand creates a chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity.

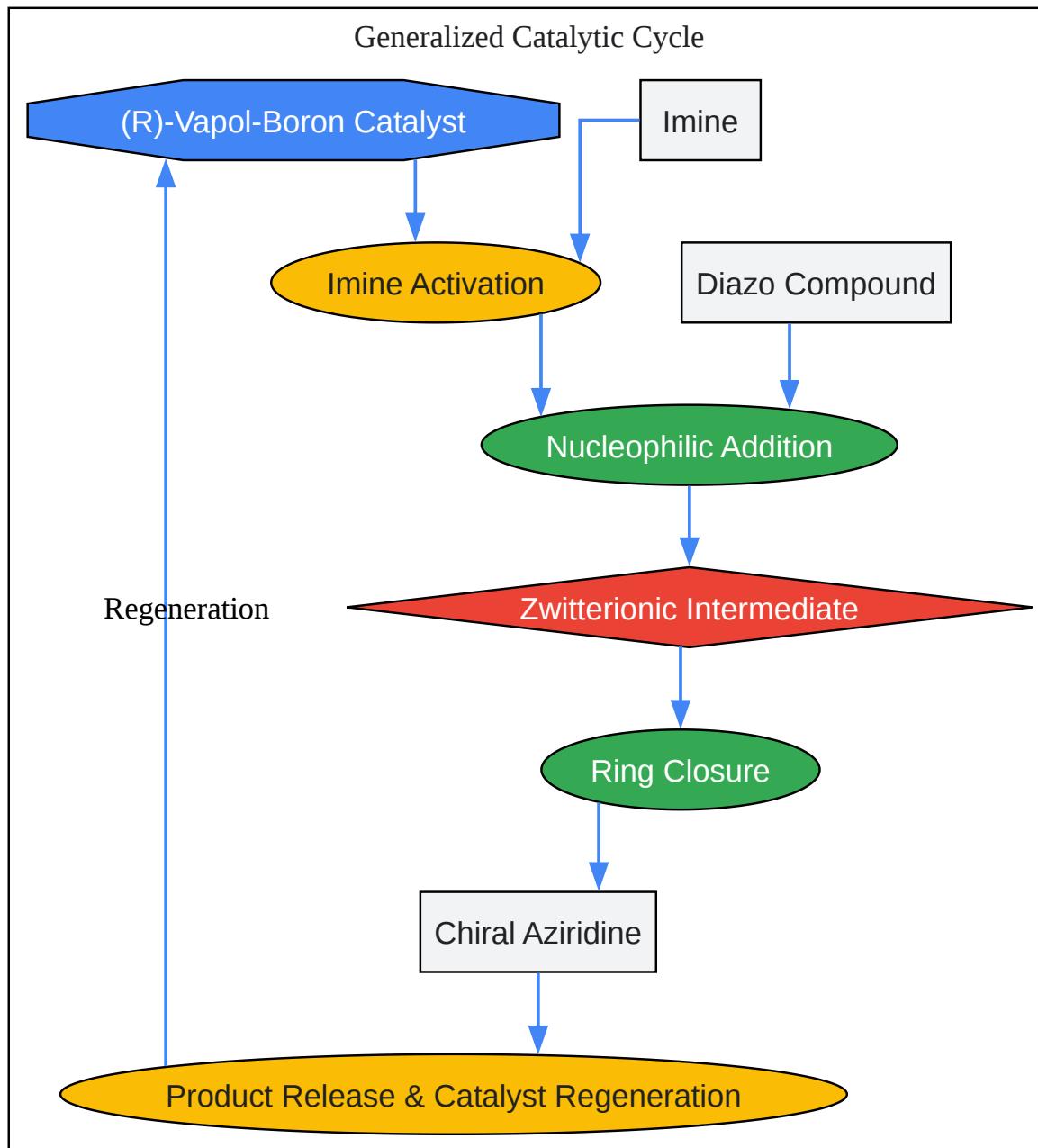
Asymmetric Diels-Alder Reactions

In the presence of a Lewis acid, such as an aluminum-based reagent, **(R)-Vapol** forms a chiral catalyst that promotes the asymmetric Diels-Alder reaction between dienes and dienophiles. The catalyst activates the dienophile and creates a chiral environment that directs the approach of the diene.

Asymmetric Aziridination

(R)-Vapol, in combination with a boron source, forms a chiral boroxinate catalyst that is highly effective for the asymmetric aziridination of imines with diazo compounds. This reaction provides a direct route to chiral aziridines, which are valuable building blocks in organic synthesis.

Generalized Catalytic Cycle for Asymmetric Aziridination



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Caption: Asymmetric aziridination catalytic cycle.

Detailed Experimental Protocol: Asymmetric Aziridination of an Imine[2][3]

This protocol provides a general procedure for the **(R)-Vapol**-catalyzed asymmetric aziridination of an N-benzhydryl imine with ethyl diazoacetate.

Materials:

- **(R)-Vapol** (0.10 mmol)
- Boron source (e.g., B(OPh)₃, 0.40 mmol)
- N-benzhydryl imine (5.0 mmol)
- Ethyl diazoacetate (EDA)
- Dry toluene (10 mL)

Procedure:

- A flame-dried Schlenk flask is charged with **(R)-Vapol**, the boron source, and the aldimine under an argon atmosphere.
- Dry toluene is added to dissolve the reagents.
- The catalyst is formed *in situ*, often with gentle heating.
- The reaction mixture is brought to the desired temperature (e.g., room temperature or 0°C).
- Ethyl diazoacetate is added to initiate the reaction.
- The reaction is monitored by an appropriate technique (e.g., TLC or NMR).
- Upon completion, the reaction is quenched and the product is isolated and purified, typically by column chromatography.
- The enantiomeric excess of the product is determined by chiral HPLC analysis.

This guide provides a foundational understanding of **(R)-Vapol** for researchers. For specific applications, further optimization of reaction conditions may be necessary. The detailed

experimental protocols serve as a starting point for the development of novel synthetic methodologies.

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References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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